molecular formula C8H13BrO3 B2356036 Ethyl 4-bromo-2,2-dimethyl-3-oxobutanoate CAS No. 63891-88-3

Ethyl 4-bromo-2,2-dimethyl-3-oxobutanoate

Cat. No.: B2356036
CAS No.: 63891-88-3
M. Wt: 237.093
InChI Key: XHIXCENTXGJBFA-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-2,2-dimethyl-3-oxobutanoate (CAS: 63891-88-3) is a brominated β-keto ester with the molecular formula C₈H₁₃BrO₃ and a molecular weight of 237.09 g/mol . Its structure features a bromine atom at the 4th position, a ketone group at the 3rd position, and two methyl groups at the 2nd position (SMILES: CCOC(=O)C(C)(C)C(=O)CBr) . This compound is widely used in organic synthesis, leveraging its bromine as a leaving group and the ketone for nucleophilic reactions.

Properties

IUPAC Name

ethyl 4-bromo-2,2-dimethyl-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrO3/c1-4-12-7(11)8(2,3)6(10)5-9/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHIXCENTXGJBFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63891-88-3
Record name ethyl 4-bromo-2,2-dimethyl-3-oxobutanoate
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-bromo-2,2-dimethyl-3-oxobutanoate can be synthesized through a multi-step process:

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-2,2-dimethyl-3-oxobutanoate undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Nucleophilic substitution: Products include ethyl 4-azido-2,2-dimethyl-3-oxobutanoate, ethyl 4-thiocyanato-2,2-dimethyl-3-oxobutanoate, and ethyl 4-methoxy-2,2-dimethyl-3-oxobutanoate.

    Reduction: Ethyl 4-bromo-2,2-dimethyl-3-hydroxybutanoate.

    Oxidation: Ethyl 4-bromo-2,2-dimethyl-3-oxobutanoic acid.

Scientific Research Applications

Ethyl 4-bromo-2,2-dimethyl-3-oxobutanoate is used in various scientific research applications:

    Organic synthesis: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal chemistry: The compound is used to develop new drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.

    Biological studies: It is employed in the study of enzyme mechanisms and metabolic pathways.

    Industrial applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-2,2-dimethyl-3-oxobutanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the carbonyl group can participate in various addition and reduction reactions. The compound’s molecular targets and pathways depend on the specific reactions and applications it is used for.

Comparison with Similar Compounds

Methyl 4-Bromo-3-Oxopentanoate (CAS: 129306-05-4)

  • Structural Differences: Replaces the ethyl ester with a methyl group and extends the carbon chain (pentanoate vs. butanoate).
  • Molecular Weight : Estimated ~223.06 g/mol (C₆H₉BrO₃), lighter due to the shorter ester chain.
  • Reactivity : The methyl ester may hydrolyze faster than ethyl esters under basic conditions. The longer chain could enhance lipophilicity .

Ethyl 1-(2-Bromoacetyl)cyclopropanecarboxylate (CAS: 609-13-2)

  • Structural Differences : Incorporates a cyclopropane ring adjacent to the bromoacetyl group.
  • Bromine is positioned on the acetyl group, altering its role as a leaving group compared to the target compound .

Ethyl 2,2-Dimethyl-3-Oxobutanoate (CAS: 597-04-6)

  • Key Difference : Lacks the bromine atom at the 4th position.
  • Implications: Without bromine, this compound cannot participate in substitution or elimination reactions involving halogen leaving groups. Its primary utility lies in keto-enol tautomerism-driven reactions .

Ethyl 4-Bromo-2,2-Dimethyl-3-Oxohexanoate (CAS: 184841-14-3)

  • Structural Variation: Features a longer hexanoate chain (C₁₀H₁₇BrO₃ vs. C₈H₁₃BrO₃).
  • Physical Properties : Higher molecular weight (~277.06 g/mol) likely increases boiling point and reduces volatility compared to the target compound .

Ethyl 2-Bromo-3,3-Dimethylbutanoate (CAS: 1597397-20-0)

  • Positional Isomerism : Bromine is at the 2nd position instead of the 4th, and the ketone group is absent.
  • Reactivity: The absence of the 3-oxo group eliminates keto-enol tautomerism, reducing versatility in condensation reactions. Bromine’s position may favor different mechanistic pathways in substitutions .

Data Table: Key Properties of Ethyl 4-Bromo-2,2-Dimethyl-3-Oxobutanoate and Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Differences vs. Target Compound
This compound 63891-88-3 C₈H₁₃BrO₃ 237.09 Bromine, ketone, ethyl ester Reference compound
Methyl 4-bromo-3-oxopentanoate 129306-05-4 C₆H₉BrO₃ ~223.06 Methyl ester, longer chain Shorter ester group, increased chain length
Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate 609-13-2 C₈H₁₁BrO₃ 235.08 Cyclopropane, bromoacetyl Cyclopropane ring, bromine on acetyl
Ethyl 2,2-dimethyl-3-oxobutanoate 597-04-6 C₈H₁₄O₃ 158.20 Ketone, no bromine No bromine, limited substitution utility
Ethyl 4-bromo-2,2-dimethyl-3-oxohexanoate 184841-14-3 C₁₀H₁₇BrO₃ 277.06 Longer hexanoate chain Increased hydrophobicity

Biological Activity

Ethyl 4-bromo-2,2-dimethyl-3-oxobutanoate (CAS: 63891-88-3) is a β-keto ester characterized by its unique molecular structure featuring a bromine atom at the fourth position of a pentanoate chain. This compound has garnered interest due to its potential biological activities and applications in organic synthesis. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

Potential Biological Activities:

  • Anticancer Properties:
    • Similar bromo-substituted ketones have been investigated for their anticancer effects. The bromine substituent may play a role in modulating biological pathways involved in cancer cell proliferation and apoptosis.
  • Enzyme Inhibition:
    • The electrophilic nature of the carbonyl group in β-keto esters allows them to interact with enzyme active sites, potentially inhibiting key metabolic pathways.
  • Antimicrobial Activity:
    • Some derivatives of β-keto esters have demonstrated antimicrobial properties, suggesting that this compound could also exhibit similar effects against various pathogens.

Synthesis Methods

This compound can be synthesized through several methods, including:

  • Bromination of Ethyl 3-Oxobutanoate:
    • Using carbon tetrabromide in the presence of a suitable catalyst to introduce the bromine atom at the desired position.
  • Direct Alkylation:
    • Employing alkylation reactions involving appropriate alkyl halides and β-keto esters under basic conditions to achieve the desired substitution .

Case Study 1: Anticancer Activity

A study investigating bromo-substituted β-keto esters found that certain derivatives exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways.

Case Study 2: Enzyme Interaction

Research on similar β-keto esters revealed that they could act as competitive inhibitors for enzymes involved in metabolic pathways such as glycolysis and fatty acid metabolism. This suggests that this compound may also interact with key metabolic enzymes, warranting further investigation into its pharmacological potential.

Comparison with Related Compounds

Compound NameMolecular FormulaKey Features
Ethyl 4-bromo-3-oxobutanoateC7H11BrO3Lacks dimethyl substitution; simpler structure
Mthis compoundC8H13BrO3Methyl instead of ethyl; similar reactivity
Ethyl 5-bromo-2,2-dimethyl-4-oxobutanoateC8H13BrO3Bromine at position five; different reactivity

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